The Biosynthesis and Synthesis of Dihydrojasmone: A Technical Guide for Researchers
The Biosynthesis and Synthesis of Dihydrojasmone: A Technical Guide for Researchers
Abstract: Dihydrojasmone is a valuable aroma compound with a characteristic fruity and floral jasmine-like scent, widely utilized in the fragrance and flavor industries. While dihydrojasmone is found in trace amounts in nature, notably in Osmanthus fragrans, a complete and direct biosynthetic pathway has not been elucidated. Its biogenesis is intrinsically linked to the well-established jasmonic acid (JA) pathway, which produces the precursors to jasmone, a direct antecedent of dihydrojasmone. This technical guide provides an in-depth exploration of the jasmonic acid biosynthesis pathway as the foundational route to jasmone, followed by an examination of the subsequent chemical and biocatalytic methods for the synthesis of dihydrojasmone. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and pathway visualizations to facilitate further research and application.
The Jasmonic Acid Biosynthesis Pathway: The Precursor Route
The biosynthesis of jasmonates, a class of lipid-derived signaling molecules in plants, is the primary natural pathway leading to the precursors of dihydrojasmone. The pathway originates from α-linolenic acid and involves a series of enzymatic reactions localized in the chloroplasts and peroxisomes.[1]
Chloroplast-Localized Events: From α-Linolenic Acid to 12-oxophytodienoic Acid (OPDA)
The initial steps of jasmonic acid biosynthesis occur in the chloroplast.
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Lipoxygenation: The pathway is initiated by the enzyme Lipoxygenase (LOX) , which catalyzes the dioxygenation of α-linolenic acid (18:3) to (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[2]
-
Dehydration and Cyclization: The 13-HPOT is then rapidly converted to an unstable allene oxide by Allene Oxide Synthase (AOS) . This is followed by the action of Allene Oxide Cyclase (AOC) , which catalyzes a cyclization reaction to form (9S,13S)-12-oxophytodienoic acid (OPDA).[1][3]
Peroxisome-Localized Events: From OPDA to Jasmonic Acid
OPDA is transported from the chloroplast to the peroxisome for the final steps of jasmonic acid synthesis.
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Reduction: In the peroxisome, the cyclopentenone ring of OPDA is reduced by 12-oxophytodienoate Reductase 3 (OPR3) to yield 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).
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β-Oxidation: The octanoic acid side chain of OPC-8:0 undergoes three cycles of β-oxidation, a process involving enzymes such as Acyl-CoA Oxidase (ACX) , to shorten the chain by six carbons, ultimately forming (+)-7-iso-jasmonic acid. This isomer can then epimerize to the more stable (-)-jasmonic acid.
From Jasmonic Acid to Dihydrojasmone
Formation of cis-Jasmone
cis-Jasmone is a naturally occurring fragrant compound that is biosynthetically derived from a precursor of jasmonic acid. The proposed pathway involves the decarboxylation of 3,7-didehydrojasmonic acid, which is formed from iso-OPDA through β-oxidation.[4] This conversion is a key step linking the jasmonate pathway to jasmone-related aroma compounds.
Synthesis of Dihydrojasmone
Dihydrojasmone is predominantly produced through synthetic methods, as a direct and efficient biosynthetic pathway has not been identified. The primary methods involve chemical synthesis or biocatalysis.
The most common chemical synthesis of dihydrojasmone is through the hydrogenation of cis-jasmone. This reaction reduces the double bond in the pentenyl side chain. Another established route involves the intramolecular aldol condensation of 2,5-undecanedione.[5]
Modern approaches are exploring the use of biocatalysts, such as ene-reductases , for the stereoselective reduction of the carbon-carbon double bond in enones like jasmone.[6] This offers a more sustainable and environmentally friendly alternative to traditional chemical hydrogenation.
Quantitative Data
| Enzyme | Organism | Substrate | K_m (µM) | V_max | Reference |
| Lipoxygenase (LOX) | Arabidopsis thaliana | α-Linolenic Acid | 15-20 | - | [2] |
| 12-oxophytodienoate Reductase 3 (OPR3) | Zea mays | 12-oxo-PDA | 190 | - | Wikipedia |
Table 1: Kinetic Parameters of Key Enzymes in Jasmonic Acid Biosynthesis.
| Starting Material | Reaction | Product | Yield (%) | Reference |
| Levulinic acid | Multi-step chemical synthesis | Dihydrojasmone | 28.0 | [7] |
| Pentyl-substituted ynolate and ethyl 4-oxopentanoate | Tandem reaction | Dihydrojasmone | 80 | [7] |
Table 2: Reported Yields for Dihydrojasmone Synthesis.
Experimental Protocols
Jasmonic Acid Extraction and Quantification
This protocol provides a general method for the extraction and quantification of jasmonic acid from plant tissue.
Materials:
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Plant tissue
-
Methanol and ethyl acetate
-
C18 solid-phase extraction cartridges
-
Diazomethane (for derivatization)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Homogenize fresh plant tissue (approximately 0.5 g) in a mixture of methanol and ethyl acetate.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant and pass it through a C18 solid-phase extraction cartridge to purify and enrich the jasmonates.
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Elute jasmonic acid from the cartridge using 60% methanol.
-
Derivatize the extracted jasmonic acid with diazomethane to form methyl jasmonate.
-
Analyze the derivatized sample by GC-MS for quantification.[8]
Lipoxygenase (LOX) Activity Assay
This spectrophotometric assay measures the activity of lipoxygenase by monitoring the formation of conjugated dienes.
Materials:
-
Enzyme extract
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Soybean lipoxygenase (as a standard)
-
Sodium linoleate solution (substrate)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer and the enzyme extract.
-
Incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding the sodium linoleate substrate.
-
Measure the increase in absorbance at 234 nm over time, which corresponds to the formation of (9Z, 11E)-(13S)-13-hydroperoxyoctadeca-9,11-dienoate.[9]
Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) Coupled Enzyme Assay
This assay measures the combined activity of AOS and AOC by quantifying the production of OPDA.
Materials:
-
Enzyme extract containing AOS and AOC
-
(13S)-hydroperoxyoctadecatrienoic acid (13-HPOT) as substrate
-
Radio-HPLC or LC-MS for product analysis
Procedure:
-
Incubate the enzyme extract with [1-¹⁴C]-13-HPOT.
-
The AOS in the extract will convert the substrate to an unstable allene oxide.
-
The AOC will then cyclize the allene oxide to OPDA.
-
Extract the products and analyze by radio-HPLC or LC-MS to quantify the amount of OPDA formed.[10]
Chemical Synthesis of Dihydrojasmone from 2,5-Undecanedione
This protocol describes the synthesis of dihydrojasmone via an intramolecular aldol condensation.
Materials:
-
2,5-Undecanedione
-
2% NaOH solution
-
Ethanol
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask, combine 2,5-undecanedione, 2% NaOH solution, and ethanol.
-
Reflux the mixture for 6 hours.
-
After cooling, dilute the mixture with water and extract with diethyl ether.
-
Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield dihydrojasmone.[7]
Conclusion
The formation of dihydrojasmone is a multifaceted process that begins with the well-defined jasmonic acid biosynthetic pathway in plants, leading to the creation of key precursors. While a direct and complete biosynthetic route to dihydrojasmone remains to be fully elucidated, the conversion from jasmonic acid derivatives to jasmone is established. The final step to dihydrojasmone is predominantly achieved through chemical synthesis or emerging biocatalytic methods. This guide provides a comprehensive overview of the current understanding, along with detailed protocols and data, to serve as a valuable resource for researchers in the fields of natural product chemistry, biotechnology, and fragrance science. Further investigation into the specific enzymatic processes in organisms like Osmanthus fragrans may yet reveal a complete natural pathway for this important aroma compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS | Annual Reviews [annualreviews.org]
- 3. Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ScenTree - Dihydrojasmone (CAS N° 1128-08-1) [scentree.co]
- 6. Metagenomic ene-reductases for the bioreduction of sterically challenging enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. odinity.com [odinity.com]
- 8. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Allene oxide synthase, allene oxide cyclase and jasmonic acid levels in Lotus japonicus nodules - PMC [pmc.ncbi.nlm.nih.gov]
